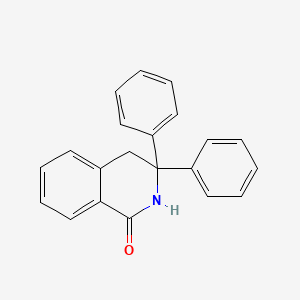

3,3-Diphenyl-3,4-dihydroisoquinolin-1(2h)-one

Description

Properties

IUPAC Name |

3,3-diphenyl-2,4-dihydroisoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO/c23-20-19-14-8-7-9-16(19)15-21(22-20,17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-14H,15H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNVIXDIOOBLBCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)NC1(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20298467 | |

| Record name | 3,3-diphenyl-3,4-dihydroisoquinolin-1(2h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20298467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23966-62-3 | |

| Record name | NSC123355 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123355 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3-diphenyl-3,4-dihydroisoquinolin-1(2h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20298467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3,3-Diphenyl-3,4-dihydroisoquinolin-1(2H)-one is a compound belonging to the isoquinoline family, which has garnered attention due to its diverse biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and neuroprotective effects. The findings are supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3,3-Diphenyl-3,4-dihydroisoquinolin-1(2H)-one is C22H18N0. Its structure features a dihydroisoquinoline core with two phenyl groups attached at the 3-position. This configuration is essential for its biological activity.

Antimicrobial Activity

Research has shown that derivatives of 3,4-dihydroisoquinoline compounds exhibit significant antimicrobial properties. For instance:

- Study Findings : A series of 3,4-dihydroisoquinoline derivatives were tested against various bacterial strains, demonstrating varying degrees of effectiveness. Some compounds showed minimum inhibitory concentrations (MIC) as low as 16 µg/mL against Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 1 | 16 | Staphylococcus aureus |

| 2 | 32 | Escherichia coli |

| 3 | 64 | Pseudomonas aeruginosa |

Anticancer Activity

The anticancer potential of 3,3-Diphenyl-3,4-dihydroisoquinolin-1(2H)-one has been explored in various studies:

- In Vitro Studies : In a study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound exhibited cytotoxic effects with an IC50 value of approximately 25 µM .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

| A549 | 20 |

Neuroprotective Effects

The neuroprotective properties of isoquinoline derivatives have been investigated with promising results:

- Mechanism of Action : It is suggested that these compounds may inhibit acetylcholinesterase (AChE) activity, which is beneficial in treating Alzheimer's disease. Inhibition rates were recorded at around 50% at a concentration of 10 µM .

Case Studies

-

Case Study on Anticancer Activity :

A recent study synthesized several derivatives of 3,4-dihydroisoquinolin-1(2H)-one and evaluated their anticancer activities using MTT assays. The results indicated that some derivatives were significantly more potent than standard chemotherapeutic agents . -

Neuroprotective Study :

Another study focused on the neuroprotective effects of various isoquinoline derivatives in a mouse model of neurodegeneration. The results showed that treatment with these compounds led to reduced neuronal death and improved cognitive function .

Scientific Research Applications

Medicinal Applications

1. Neurological Disorders

Research indicates that derivatives of 3,4-dihydroisoquinolin-1(2H)-one, including 3,3-Diphenyl-3,4-dihydroisoquinolin-1(2H)-one, act as positive allosteric modulators (PAMs) of the dopamine D1 receptor. This mechanism suggests potential therapeutic applications in treating neurological disorders such as:

- Parkinson's Disease : The compound may improve motor symptoms and cognitive impairments associated with this condition .

- Schizophrenia : It is believed to alleviate negative symptoms and cognitive deficits in patients suffering from schizophrenia .

- Alzheimer's Disease : The compound may also be beneficial in managing cognitive decline associated with Alzheimer's .

2. Antidepressant and ADHD Treatment

The compound has shown promise in treating depression and attention deficit-hyperactivity disorder (ADHD), indicating its broad spectrum of neurological applications .

Agricultural Applications

1. Antifungal Activity

Recent studies have explored the use of 3,4-dihydroisoquinolin-1(2H)-one derivatives for plant disease management. A notable application involves its effectiveness against the phytopathogen Pythium recalcitrans. Key findings include:

- Efficacy : Derivatives exhibited superior antifungal activity compared to commercial agents like hymexazol. For instance, one derivative demonstrated an EC50 value of 14 mM against P. recalcitrans, significantly outperforming hymexazol at 37.7 mM .

- Preventive Efficacy : In vivo tests revealed that a specific derivative achieved a preventive efficacy of 96.5% at a dosage of 5 mg per pot .

Case Studies

Chemical Reactions Analysis

Synthetic Preparation and Cyclization

The core structure of 3,4-dihydroisoquinolin-1(2H)-one derivatives is often synthesized via Castagnoli–Cushman reactions (CCR). For example:

-

Cyclocondensation : Reaction of homophthalic anhydride with imines or aldehydes under basic conditions forms the dihydroisoquinolinone scaffold .

-

N-Substitution : Alkylation or acylation at the N-position can occur post-cyclization. A three-step protocol involving cross-coupling, cyclization, and N-deprotection/alkylation has been used for N-functionalized derivatives .

Example protocol :

text1. Cross-coupling of ethyl 2-bromobenzoate with potassium (2-((tert-butoxycarbonyl)amino)ethyl)trifluoroborate. 2. Base-mediated cyclization to form the dihydroisoquinolinone core. 3. N-Deprotection (e.g., Boc removal) followed by alkylation with electrophiles[4].

Functionalization via Organocatalytic Asymmetric Reactions

Organocatalysis enables stereoselective modifications:

-

Aza-Henry Reaction : Nitroalkanes react with aldimines to form trans-3,4-disubstituted derivatives with up to 95% enantiomeric excess (ee) using quinine-based squaramide catalysts .

-

Oxidation : PCC (pyridinium chlorochromate) oxidizes hemiaminal intermediates to yield ketones .

Key stereochemical outcomes :

| Reaction Step | Diastereoselectivity | Enantioselectivity | Conditions |

|---|---|---|---|

| Aza-Henry addition | >20:1 dr | 40–95% ee | Toluene, −20°C |

| Oxidation | Single product | N/A | RT, PCC |

Modification at the C3 and C4 Positions

The C3 and C4 positions are amenable to substitution:

-

C3-Aryl Groups : Introduced via Suzuki–Miyaura cross-coupling or direct arylation during CCR .

-

C4-Carboxyl Groups : Critical for bioactivity; esterification or amidation at C4 modulates physicochemical properties .

Structure–Activity Relationship (SAR) Insights :

| Position | Functional Group | Role in Bioactivity | Example Modification |

|---|---|---|---|

| C3 | Phenyl | Enhances hydrophobic interactions | 3-Phenyl derivatives |

| C4 | COOH | Essential for binding (e.g., enzyme inhibition) | Methyl ester prodrugs |

N-Alkylation and Acylation

The NH group in the dihydroisoquinolinone ring undergoes alkylation or acylation:

-

N-Benzylation : Reaction with benzyl halides in the presence of bases like K₂CO₃ yields N-benzyl derivatives .

-

Sulfonamide Formation : Sulfonyl chlorides react with the NH group to produce sulfonamides (e.g., AKR1C3 inhibitors) .

Example reaction :

Oxidation and Ring-Opening Reactions

Q & A

Q. What are the common synthetic routes for preparing 3,3-Diphenyl-3,4-dihydroisoquinolin-1(2H)-one and its derivatives?

- Methodological Answer : Synthesis often involves cyclization strategies or transition metal-catalyzed C–H functionalization. For example:

- Base-mediated cyclization : Reaction of precursors like 2-(2-hydroxyphenyl)-3,4-dihydroisoquinolinium bromide with NaOH in ethanol, followed by purification via silica gel chromatography (yield: 36%) .

- Palladium-catalyzed stereoselective synthesis : Used to access 4-substituted derivatives via allylation or annulation reactions, enabling structural diversity .

- Ru(II)-catalyzed C–H activation : Efficient one-pot synthesis of 3-vinyl derivatives using vinyl-1,3-dioxolan-2-one as a coupling partner .

- Multi-step protocols : For N-substituted derivatives, a three-step sequence involving cross-coupling, cyclization, and N-deprotection/alkylation is employed .

Q. How is X-ray crystallography utilized in characterizing the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction determines bond lengths, dihedral angles, and hydrogen-bonding networks. For instance:

- The asymmetric unit of 2-(2-hydroxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one contains two independent molecules with dihedral angles of 43.66° and 62.22° between aromatic rings. Hydrogen bonds (O–H⋯O) and C–H⋯π interactions stabilize the crystal lattice .

- Data collection parameters (e.g., Bruker APEXII CCD, MoKα radiation) and refinement protocols (e.g., SHELXL97) ensure accuracy in structural determination .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of 3,3-Diphenyl-3,4-dihydroisoquinolin-1(2H)-one derivatives?

- Methodological Answer : Chiral catalysts and auxiliaries are critical:

- Cobalt(III) complexes : (–)-(S)-3-(m-tolyl)-3,4-dihydroisoquinolin-1(2H)-one was synthesized using a chiral cyclopentadienyl Co(III) catalyst, achieving high enantioselectivity .

- Ru(II) catalysis : Enables asymmetric allylation of imidates with vinyl-1,3-dioxolan-2-one, yielding 3-vinyl derivatives with broad functional group tolerance .

- Pd(II)-catalyzed annulation : Intermolecular reactions with allenes under ambient conditions provide access to diverse stereochemical configurations .

Q. How can researchers address contradictions in bioactivity data across different derivatives?

- Methodological Answer : Contradictions arise from structural variations (e.g., substituents, stereochemistry). Mitigation strategies include:

- Structure-Activity Relationship (SAR) studies : Systematic modification of substituents (e.g., alkoxy, benzyloxy groups) to evaluate antimicrobial or anticonvulsant efficacy .

- Statistical analysis : Use of one-way ANOVA and Fisher’s LSD test to validate differences in bioactivity across derivatives (e.g., IC50 values for DAAO inhibition) .

- Crystallographic and computational modeling : Correlate conformational flexibility (e.g., half-chair vs. boat conformations) with bioactivity trends .

Notes

- Methodological emphasis ensures reproducibility for researchers.

- Advanced questions integrate synthetic, analytical, and bioactivity evaluation frameworks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.